

An In-depth Technical Guide to the Dimeric Chloroquine Analogue DC661

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DC661 is a novel dimeric chloroquine analogue that has demonstrated significant potential as a potent anti-cancer agent. Its unique structure, featuring two chloroquine moieties linked by a specific polyamine chain, underpins its enhanced lysosomotropic properties and its ability to overcome resistance mechanisms that limit the efficacy of monomeric chloroquine. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to **DC661**. Detailed protocols for its synthesis and for critical biological assays are provided to facilitate further research and development.

Core Structure and Chemical Properties

DC661 is a synthetic bis-aminoquinoline compound. The systematic name for **DC661** is N6-(7-chloro-4-quinolinyl)-N1-[6-[(7-chloro-4-quinolinyl)amino]hexyl]-N1-methyl-1,6-hexanediamine. [1] Its structure consists of two 7-chloro-4-aminoquinoline cores connected by a methylated triamine linker.

The nomenclature of dimeric chloroquines like **DC661** is often described using a three-digit identifier (m, n, R), where 'm' and 'n' represent the number of carbon atoms on either side of the central nitrogen in the linker, and 'R' indicates the methylation status of this central nitrogen



(1 for methylated, 0 for unmethylated).[1] Thus, **DC661** signifies a structure with six carbons on each side of a methylated central nitrogen.

Property	Value	Reference
CAS Number	1872387-43-3	[1]
Molecular Formula	C31H39Cl2N5	[1]
Formula Weight	552.6 g/mol	[1]
Formal Name	N6-(7-chloro-4-quinolinyl)-N1- [6-[(7-chloro-4- quinolinyl)amino]hexyl]-N1- methyl-1,6-hexanediamine	[1]

Synthesis of DC661

While a detailed, step-by-step synthesis protocol for **DC661** is not publicly available in the reviewed literature, a probable synthetic route can be inferred from standard organic chemistry principles and methods for synthesizing similar bis-alkyldiamine compounds. The synthesis would likely involve a convergent approach, starting with the preparation of the linker and its subsequent reaction with the chloroquine core.

Proposed Synthetic Pathway:

A plausible synthetic strategy involves the N-alkylation of a protected or partially alkylated diamine with 4,7-dichloroquinoline.

- Step 1: Synthesis of the Linker. The synthesis would likely begin with a commercially
 available precursor such as 1,6-hexanediamine. This would undergo a series of reactions to
 introduce the central methyl group and prepare it for linkage to the two chloroquine
 molecules.
- Step 2: Coupling Reaction. The synthesized linker would then be reacted with two
 equivalents of 4,7-dichloroquinoline in the presence of a suitable base and solvent to
 facilitate the nucleophilic aromatic substitution reaction at the 4-position of the quinoline ring.



• Step 3: Purification. The final product, **DC661**, would be purified using standard techniques such as column chromatography and recrystallization to yield the desired compound with high purity.

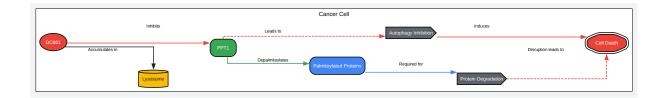
Mechanism of Action

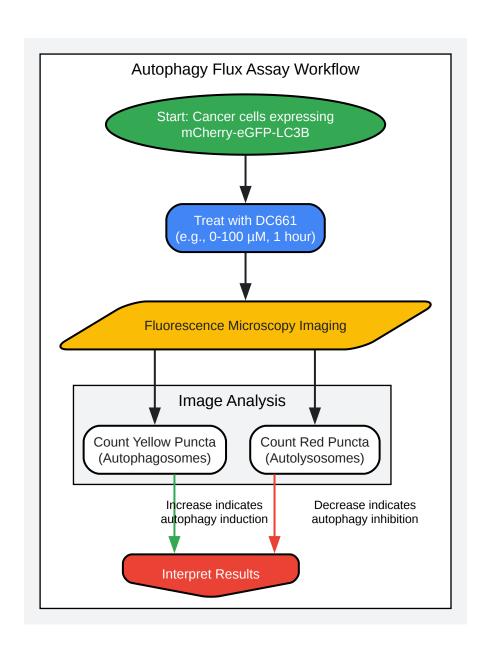
DC661 exerts its potent anti-cancer effects through a multi-faceted mechanism of action centered on the disruption of lysosomal function.

3.1. Inhibition of Palmitoyl-Protein Thioesterase 1 (PPT1)

The primary molecular target of **DC661** has been identified as Palmitoyl-Protein Thioesterase 1 (PPT1).[2] PPT1 is a lysosomal enzyme responsible for the depalmitoylation of proteins, a crucial step in their degradation. By inhibiting PPT1, **DC661** disrupts normal lysosomal function.







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